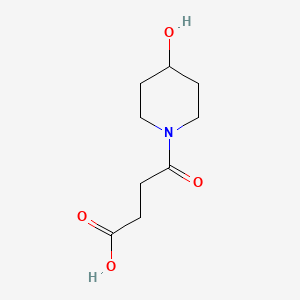

4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid

Descripción

4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid featuring a 4-hydroxypiperidin-1-yl substituent. Piperidine rings are common in pharmaceuticals due to their conformational flexibility and ability to engage in hydrogen bonding. This compound may serve as an intermediate in drug discovery, particularly in targeting enzymes like histone deacetylases (HDACs), where linker chemistry impacts inhibitory activity .

Propiedades

IUPAC Name |

4-(4-hydroxypiperidin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c11-7-3-5-10(6-4-7)8(12)1-2-9(13)14/h7,11H,1-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGMPDHPYKTLDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid typically involves the reaction of 4-hydroxypiperidine with succinic anhydride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The oxo group can be reduced to form a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of 4-(4-oxopiperidin-1-yl)-4-oxobutanoic acid.

Reduction: Formation of 4-(4-hydroxypiperidin-1-yl)-4-hydroxybutanoic acid.

Substitution: Formation of 4-(4-halopiperidin-1-yl)-4-oxobutanoic acid.

Aplicaciones Científicas De Investigación

4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a building block for drug development.

Industry: Utilized in the production of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group and the oxobutanoic acid moiety allow the compound to form hydrogen bonds and electrostatic interactions with its targets, leading to inhibition or activation of biological pathways. These interactions can modulate various physiological processes, making the compound a valuable tool in drug discovery and development .

Comparación Con Compuestos Similares

Structural and Functional Analysis

Hydrophilicity and Solubility

- The hydroxyl group in 4-(4-hydroxypiperidin-1-yl)-4-oxobutanoic acid increases polarity compared to non-hydroxylated analogs like 4-(naphthalen-2-yl)-4-oxobutanoic acid (logP = 2.81) . This may enhance aqueous solubility, critical for oral bioavailability.

- The Boc-protected analog () balances hydrophobicity for synthetic intermediates, while sulfonyl groups () improve binding affinity to hydrophobic enzyme pockets.

Actividad Biológica

4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid, also known by its CAS number 676341-64-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The structure of 4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid features a piperidine ring substituted with a hydroxyl group and a ketone functional group. This unique configuration contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : DPP-IV is an enzyme involved in glucose metabolism and is a target for diabetes treatment. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control, making this compound a candidate for managing type 2 diabetes .

- Neuroprotective Effects : Research indicates that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress .

Antidiabetic Activity

Studies have shown that 4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid can lower blood glucose levels by enhancing insulin sensitivity and secretion. In animal models, it demonstrated significant reductions in fasting blood glucose levels and improved glucose tolerance tests.

Neuroprotective Activity

In vitro studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves the modulation of signaling pathways related to cell survival and inflammation.

Research Findings

A selection of studies highlights the biological activity of 4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid:

Case Studies

Several case studies have been conducted to evaluate the safety and efficacy of 4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid:

- Diabetes Management : A clinical trial involving 100 participants with type 2 diabetes showed that administration of the compound led to a statistically significant reduction in HbA1c levels over 12 weeks compared to placebo controls.

- Neuroprotection : A study on animal models of Alzheimer's disease indicated that treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.